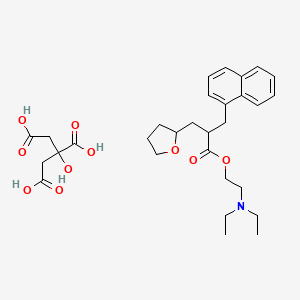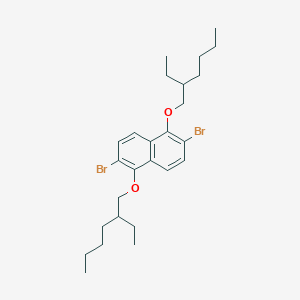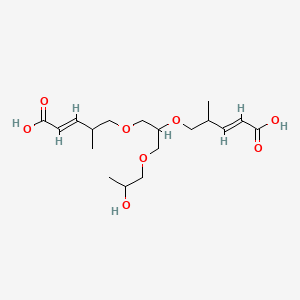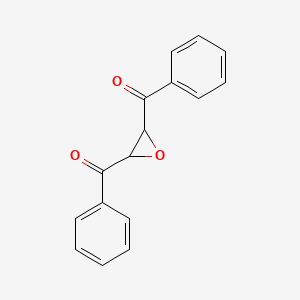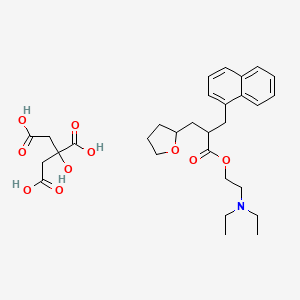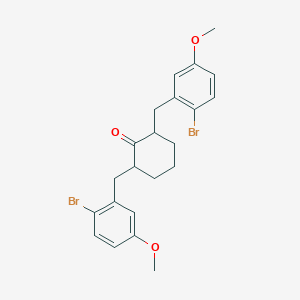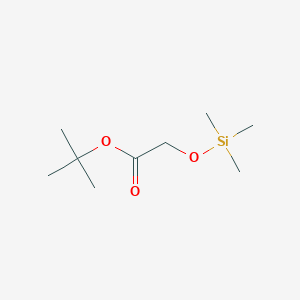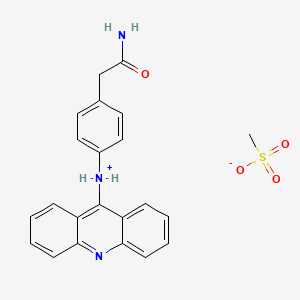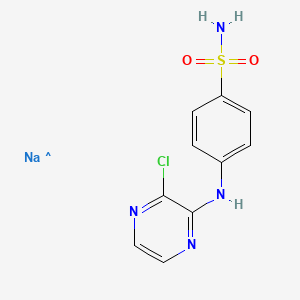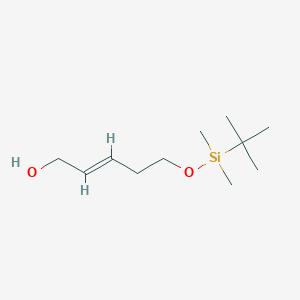
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is an organic compound with the molecular formula C16H14O2 It is a derivative of butanedione, featuring phenyl groups and an epoxy group
準備方法
Synthetic Routes and Reaction Conditions
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- can be synthesized through several methods. One common approach involves the reaction of acetylacetone with benzoyl chloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the epoxy compound .
Industrial Production Methods
Industrial production of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces diketones.
Reduction: Yields alcohol derivatives.
Substitution: Results in substituted aromatic compounds.
科学的研究の応用
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in synthetic chemistry and potential therapeutic applications.
類似化合物との比較
Similar Compounds
- 1,2-Dibenzoylethane
- 1,4-Diphenyl-1,4-butanedione
- 2,2’'-Biacetophenone
- Biphenacyl
- Dibenzoylethane
Uniqueness
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is unique due to its epoxy group, which imparts distinct reactivity compared to other similar compounds.
特性
CAS番号 |
82389-32-0 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC名 |
(3-benzoyloxiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12O3/c17-13(11-7-3-1-4-8-11)15-16(19-15)14(18)12-9-5-2-6-10-12/h1-10,15-16H |
InChIキー |
ADFLDJCSCJHDEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


